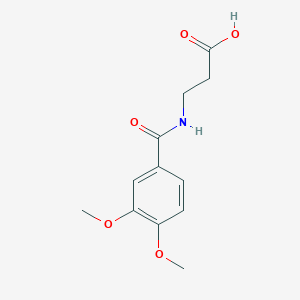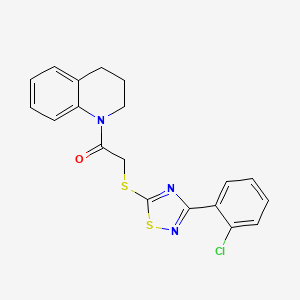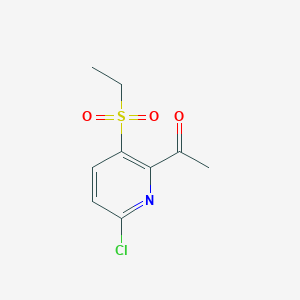
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one, also known as CES-2, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and environmental science.
Scientific Research Applications
Metal-Free Organic Synthesis
"1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one" and related compounds have been explored in the context of metal-free organic synthesis. For example, Alcaide et al. (2015) discussed the uncatalyzed reaction of alkynes with 1,2-dipoles for synthesizing cyclobutenes at room temperature, highlighting the utility of electron-deficient olefins generated in situ from stable zwitterionic pyridinium salts (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Catalytic Applications
In the realm of catalysis, Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone to prepare NNN tridentate ligands that were coordinated with iron(II) and cobalt(II) dichloride for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes (Sun et al., 2007).
Material Science
In material science, Ayyappan et al. (2002) reported on a coordination polymer with interdigitated 1D chains and interpenetrated 2D grids, utilizing ethyl ester of a pyridinecarboxylate bridging ligand, suggesting potential applications in designing new materials with unique structural properties (Ayyappan, Evans, & Lin, 2002).
Drug Synthesis and Modification
While excluding drug use and dosage, it's worth noting that compounds similar to "1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one" have been involved in the synthesis and modification of pharmaceutical agents. For instance, Andersen et al. (2013) detailed the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, indicating the role of similar compounds in the development of therapeutic agents (Andersen et al., 2013).
properties
IUPAC Name |
1-(6-chloro-3-ethylsulfonylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-3-15(13,14)7-4-5-8(10)11-9(7)6(2)12/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSFYUWQLRZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(C=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-3-(ethylsulfonyl)pyridin-2-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
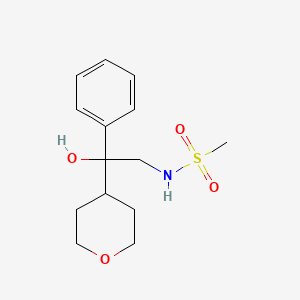

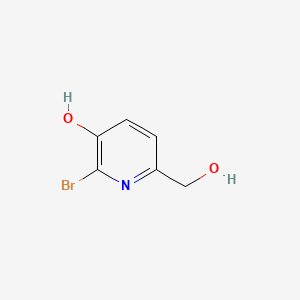

![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)
![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)
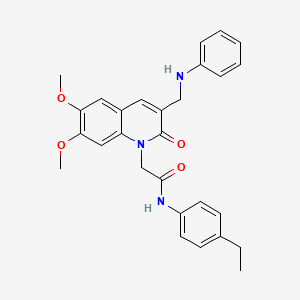
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)
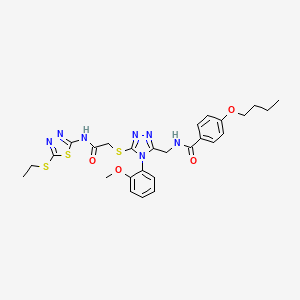
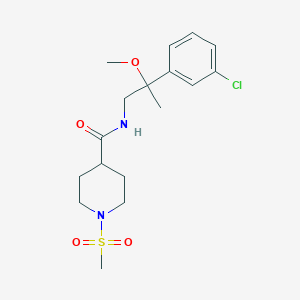
![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)
